molecular formula C4H5N3S B14508192 1H-1,2,4-Triazole, 3-(ethenylthio)- CAS No. 63901-49-5

1H-1,2,4-Triazole, 3-(ethenylthio)-

Cat. No.: B14508192
CAS No.: 63901-49-5
M. Wt: 127.17 g/mol
InChI Key: ADHCWFALKRUVAQ-UHFFFAOYSA-N
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Description

Contextual Significance of 1,2,4-Triazole (B32235) Scaffolds in Advanced Chemical Research

The 1,2,4-triazole nucleus is a structural motif of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net Its prevalence in a variety of biologically active compounds underscores its importance. nih.govresearchgate.net This scaffold is a key component in numerous pharmaceutical agents, including well-known antifungal drugs like fluconazole (B54011) and itraconazole, as well as antiviral and anticancer medications. researchgate.netnih.govfrontiersin.org The triazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, contributes to its broad spectrum of biological activities. researchgate.netfrontiersin.org

The synthetic accessibility and the possibility of functionalization at multiple positions on the triazole ring allow for the creation of diverse molecular architectures with tailored properties. frontiersin.org Researchers continue to explore new synthetic methodologies to access novel 1,2,4-triazole derivatives, highlighting the ongoing importance of this scaffold in the quest for new and improved chemical entities. nih.govfrontiersin.org

Academic Importance of Thio-Substituted 1,2,4-Triazole Derivatives

The introduction of a sulfur-containing substituent, particularly a thioether or thione group, onto the 1,2,4-triazole ring significantly modulates its electronic and biological properties. nih.gov Thio-substituted 1,2,4-triazoles have garnered considerable attention due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govzsmu.edu.ua The sulfur atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which can be crucial for biological activity. nih.gov

Furthermore, the thio-substituent provides a reactive handle for further molecular elaboration, allowing for the synthesis of more complex derivatives through reactions like S-alkylation. tandfonline.comresearchgate.net The investigation of 1,2,4-triazole-3-thiones and their S-substituted analogs is a vibrant area of research, with numerous studies focusing on their synthesis and biological evaluation. zsmu.edu.uamdpi.com

Foundational Research Perspectives on 1H-1,2,4-Triazole, 3-(ethenylthio)-

While specific research on 1H-1,2,4-Triazole, 3-(ethenylthio)- is not extensively documented in publicly available literature, its structure suggests several avenues for foundational research. The presence of the ethenylthio (or vinylthio) group introduces a site of unsaturation that can participate in various chemical transformations.

Potential research directions would include the exploration of its synthesis, likely starting from 1H-1,2,4-triazole-3-thiol and a suitable vinylating agent. Characterization of its physicochemical properties and spectroscopic data would be essential to establish a baseline for this compound. Furthermore, the reactivity of the vinyl group could be investigated through reactions such as polymerization, cycloadditions, and electrophilic additions, potentially leading to novel materials and complex molecular scaffolds. From a medicinal chemistry perspective, the unique combination of the 1,2,4-triazole core and the ethenylthio side chain warrants investigation for potential biological activities.

Physicochemical and Spectroscopic Data

Given the limited specific data for 1H-1,2,4-Triazole, 3-(ethenylthio)- , the following tables present representative data for the parent 1H-1,2,4-triazole and a related ethyl-substituted triazole to provide a comparative context for its expected properties.

Table 1: Physicochemical Properties of 1H-1,2,4-Triazole and a Related Compound

Property1H-1,2,4-Triazole3-Ethyl-1H-1,2,4-triazole
Molecular Formula C₂H₃N₃ nist.govC₄H₇N₃ bldpharm.com
Molecular Weight 69.07 g/mol nist.govNot specified
CAS Number 288-88-0 nist.gov7411-16-7 bldpharm.com
pKa (of the conjugate acid) 2.45 wikipedia.orgNot specified
pKa (of the neutral molecule) 10.26 wikipedia.orgNot specified

Table 2: Spectroscopic Data for 1H-1,2,4-Triazole

Spectroscopic TechniqueKey Features
¹H NMR Chemical shifts and coupling constants are dependent on the solvent used. rsc.org
¹³C NMR Resonances for the carbon atoms in the heterocyclic ring. rsc.org
IR Spectroscopy Characteristic bands for N-H and C-H stretching, and ring vibrations. nih.gov
Mass Spectrometry Molecular ion peak corresponding to its molecular weight. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63901-49-5

Molecular Formula

C4H5N3S

Molecular Weight

127.17 g/mol

IUPAC Name

5-ethenylsulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C4H5N3S/c1-2-8-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7)

InChI Key

ADHCWFALKRUVAQ-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=NC=NN1

Origin of Product

United States

Spectroscopic and Crystallographic Characterization of 1h 1,2,4 Triazole, 3 Ethenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1H-1,2,4-Triazole, 3-(ethenylthio)-, could not be located in the searched resources.

Detailed experimental ¹H NMR data is unavailable.

Detailed experimental ¹³C NMR data is unavailable.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Specific IR and Raman absorption frequencies (cm⁻¹) corresponding to the vibrational modes of the ethenylthio and triazole functional groups of this compound are not reported in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular weight of 1H-1,2,4-Triazole, 3-(ethenylthio)- is calculated to be 127.18 g/mol , specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, could not be found.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

There are no available publications detailing the single-crystal X-ray diffraction analysis of 1H-1,2,4-Triazole, 3-(ethenylthio)-. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Elemental Composition Analysis

Experimentally determined elemental analysis data (e.g., percentages of Carbon, Hydrogen, Nitrogen, and Sulfur) for 1H-1,2,4-Triazole, 3-(ethenylthio)- were not found in the reviewed literature. The theoretical elemental composition is approximately 37.78% C, 3.96% H, 33.04% N, and 25.22% S.

Computational and Theoretical Studies on 1h 1,2,4 Triazole, 3 Ethenylthio

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p), are routinely performed to predict molecular geometries with high accuracy.

The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface of the molecule. This optimized geometry is crucial as it represents the most likely conformation of the molecule in the gas phase and serves as the foundation for calculating other properties. For 1H-1,2,4-triazole, 3-(ethenylthio)-, this would involve determining the bond lengths, bond angles, and dihedral angles of the triazole ring and the ethenylthio substituent. The planarity of the triazole ring and the orientation of the vinyl group relative to the ring are key structural parameters that would be elucidated.

The electronic structure, also obtained from DFT calculations, provides insights into the bonding and reactivity of the molecule. It describes the arrangement of electrons in various molecular orbitals.

Analysis of Frontier Molecular Orbitals (FMOs: HOMO and LUMO) and Electronic Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can indicate a higher propensity for the molecule to engage in chemical reactions. In the context of 1,2,4-triazole derivatives, the distribution of the HOMO and LUMO across the molecule is also analyzed. For many thioether-substituted triazoles, the HOMO is often localized on the sulfur atom and the triazole ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, may be distributed over the triazole ring and adjacent substituents, highlighting potential sites for nucleophilic attack.

To illustrate, the following table presents representative HOMO, LUMO, and energy gap values for a related 1,2,4-triazole derivative, calculated using DFT.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole-6.21-1.354.86

Data is illustrative and based on calculations for a related compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to attack by electrophiles. These areas often correspond to the presence of lone pairs on electronegative atoms like nitrogen or oxygen. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-poor and are the preferred sites for nucleophilic attack. Green areas represent regions of neutral potential.

For 1H-1,2,4-triazole, 3-(ethenylthio)-, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the sulfur atom of the thioether group, indicating these as potential sites for protonation and electrophilic attack. The hydrogen atoms of the triazole ring and the ethenyl group would likely exhibit positive potential, marking them as sites for nucleophilic interaction.

Theoretical Investigations of Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a well-documented phenomenon in 1,2,4-triazole chemistry. For 1H-1,2,4-triazole, 3-(ethenylthio)-, several tautomeric forms are possible due to the potential for the proton on the triazole ring to migrate between the nitrogen atoms (1H, 2H, and 4H tautomers). Additionally, if the sulfur-containing substituent were a thiol group (-SH) instead of a thioether, thione-thiol tautomerism would also be a consideration.

Computational methods, particularly DFT, are instrumental in studying these tautomeric equilibria. By calculating the total electronic energy of each possible tautomer, researchers can predict their relative stabilities. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form under equilibrium conditions. Theoretical studies on similar 1,2,4-triazoles have shown that the relative stability of tautomers can be influenced by the nature and position of substituents. For many 3-substituted-1,2,4-triazoles, the 1H tautomer is often found to be the most stable.

Prediction of Electronic Properties and Stability Parameters

Beyond the HOMO-LUMO gap, computational chemistry allows for the prediction of a range of electronic properties and stability parameters that provide a deeper understanding of a molecule's behavior. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals.

Key electronic properties and their significance include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. A lower ionization potential indicates the molecule is a better electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. A higher electron affinity suggests the molecule is a better electron acceptor.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as ω = χ2 / (2η).

The following table provides an example of these calculated parameters for a related triazole derivative.

ParameterFormulaIllustrative Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.21
Electron Affinity (A)A ≈ -ELUMO1.35
Electronegativity (χ)χ = (I + A) / 23.78
Global Hardness (η)η = (I - A) / 22.43
Electrophilicity Index (ω)ω = χ2 / (2η)2.94

Data is illustrative and based on calculations for a related compound.

These theoretical parameters collectively provide a comprehensive profile of the electronic characteristics and potential reactivity of 1H-1,2,4-triazole, 3-(ethenylthio)-, guiding further experimental studies and applications.

Chemical Reactivity and Transformations of 1h 1,2,4 Triazole, 3 Ethenylthio

Derivatization and Functionalization Strategies of the Ethenylthio Moiety

The ethenylthio group, also known as the vinylthio group, is a key site for derivatization and functionalization. Its reactivity is primarily centered around the carbon-carbon double bond, which can participate in various addition reactions.

One common strategy involves the addition of nucleophiles to the double bond. For instance, the reaction of 3-(ethenylthio)-1H-1,2,4-triazole with N-arylmaleimides can lead to the formation of 1-(phenyl)-3-(2H- beilstein-journals.orgchemicalbook.comnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives. mdpi.com This reaction proceeds via a thiol-ene click process, where the thiol tautomer of the triazole adds across the maleimide (B117702) double bond. mdpi.com

Another approach to functionalizing the ethenylthio moiety is through reactions with electrophiles. For example, the vinyl group can be involved in cycloaddition reactions. While specific examples for 3-(ethenylthio)-1H-1,2,4-triazole are not extensively documented in the provided results, the general reactivity of vinyl sulfides suggests their potential participation in such transformations.

Reactions Involving the Sulfur Linkage and Ring System

The sulfur atom in 1H-1,2,4-Triazole, 3-(ethenylthio)- acts as a nucleophile, enabling a range of S-alkylation and S-acylation reactions. This reactivity is a common feature of 1,2,4-triazole-3-thiones, which exist in tautomeric equilibrium with their corresponding 3-thiol forms. uobaghdad.edu.iq The sulfur atom can readily react with various electrophiles, leading to the formation of S-substituted derivatives. researchgate.net

Alkylation of the sulfur atom is a widely used strategy to introduce diverse functional groups. For example, reaction with ethyl chloroacetate (B1199739) can yield the corresponding ethyl 2-((1H-1,2,4-triazol-3-yl)thio)acetate. nih.gov Similarly, reaction with 3-bromodihydrofuran-2(3H)-one results in the formation of 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one. mdpi.com

The 1,2,4-triazole (B32235) ring itself exhibits characteristic reactivity. Due to the presence of three nitrogen atoms, the ring is electron-rich and can undergo electrophilic substitution, primarily at the nitrogen atoms. chemicalbook.comnih.gov The NH proton of the triazole ring is acidic and can be removed by a base, facilitating reactions at the nitrogen positions. chemicalbook.com The carbon atoms of the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack, although this is less common than reactions at the nitrogen or sulfur atoms. chemicalbook.comnih.gov

Electrochemical Behavior and Oxidation-Reduction Processes

The electrochemical properties of 1,2,4-triazole derivatives are of interest for various applications, including the development of proton-conducting electrolytes and materials with specific electrical properties. researchgate.net While specific data on the electrochemical behavior of 1H-1,2,4-Triazole, 3-(ethenylthio)- is not detailed in the provided search results, the general behavior of 1,2,4-triazoles suggests that they can participate in oxidation-reduction processes.

Electrochemical methods have been employed for the synthesis of 1,2,4-triazole-fused heterocycles through intramolecular dehydrogenative C–N cross-coupling reactions. rsc.org This indicates that the triazole ring system can be amenable to electrochemical transformations. The sulfur atom in the ethenylthio group can also be susceptible to oxidation, potentially leading to sulfoxides or sulfones under appropriate conditions, although specific electrochemical studies on this compound were not found.

Polymerization Investigations of Ethenylthio-Substituted Triazoles

The presence of the polymerizable ethenylthio group makes 1H-1,2,4-Triazole, 3-(ethenylthio)- a valuable monomer for the synthesis of functional polymers.

Radical Polymerization Mechanisms

Ethenylthio-substituted triazoles can undergo radical polymerization. The vinyl group can be initiated by a radical species, leading to the formation of a growing polymer chain. The specific mechanism and kinetics of the radical polymerization of 1H-1,2,4-Triazole, 3-(ethenylthio)- would depend on the initiator used and the reaction conditions. The reactivity of vinyl thioethers in radical polymerization can be influenced by the nature of the substituent on the sulfur atom.

Controlled Polymerization Techniques (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. mdpi.commdpi.com The choice of the RAFT agent, which contains a thiocarbonylthio group, is crucial for achieving good control over the polymerization of a specific monomer. mdpi.comrsc.org For vinyl esters, which share some structural similarities with vinyl thioethers, xanthates and dithiocarbamates are often effective RAFT agents. mdpi.com The successful application of RAFT polymerization to N-vinylcarbazole, another monomer with a vinyl group attached to a heteroatom-containing aromatic ring, suggests that similar techniques could be applied to ethenylthio-substituted triazoles. rsc.org

Coordination Chemistry and Ligand Properties

The coordination chemistry of 1,2,4-triazole derivatives is a rich and extensively studied field. These compounds are known to act as versatile ligands, coordinating to a wide array of metal ions to form complexes with diverse structures and properties. The presence of multiple nitrogen atoms in the triazole ring, along with other functional groups, allows for various coordination modes.

While no specific information exists for the synthesis of metal complexes with 1H-1,2,4-triazole, 3-(ethenylthio)-, studies on similar 1,2,4-triazole-3-thiol derivatives provide insight into potential synthetic routes. Typically, the synthesis of such complexes involves the reaction of the triazole ligand with a suitable metal salt in an appropriate solvent.

For instance, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared in an alcoholic medium. nih.gov The general procedure involves adding an ethanolic solution of the metal salt to an ethanolic solution of the ligand in a 1:2 metal-to-ligand molar ratio and refluxing the mixture. nih.gov The resulting complexes often precipitate out of the solution upon cooling and can be purified by recrystallization. nih.gov

Similarly, a new thio-triazole ligand, thiocarboxyphenyl-4-allyl-5-phenyl-4H-1,2,4-triazole, was synthesized and subsequently reacted with Fe(III), Cu(II), Cd(II), Hg(II), and Au(III) to form new complexes. iosrjournals.org The precursor, 3-mercapto-4-allyl-5-phenyl-4H-1,2,4-triazole, was prepared and used for the synthesis of the final ligand. iosrjournals.org

The coordination in these types of ligands can occur through the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring, acting as a bidentate ligand to form a stable chelate ring with the metal ion. nih.govresearchgate.net

Table 1: Representative Examples of Metal Complex Synthesis with 1,2,4-Triazole-3-thiol Derivatives

LigandMetal SaltMolar Ratio (Metal:Ligand)SolventResulting Complex Geometry (where specified)
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II) acetate (B1210297)1:2Ethanol (B145695)Square Planar
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II) acetate1:2EthanolTetrahedral
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolZn(II) acetate dihydrate1:2EthanolTetrahedral
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCd(II) acetate1:2EthanolTetrahedral
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSn(II) chloride1:2EthanolTetrahedral
2-(((3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenolCo(II), Ni(II), Cu(II), Zn(II) acetates1:1Not SpecifiedOctahedral

This table is illustrative and based on related compounds, not on 1H-1,2,4-Triazole, 3-(ethenylthio)-.

Chelation studies for 1H-1,2,4-triazole, 3-(ethenylthio)- are not documented. However, the broader class of 1,2,4-triazole-3-thiol derivatives has been investigated for their chelating properties and selectivity towards different metal ions. The presence of both "soft" sulfur and "hard" nitrogen donor atoms allows these ligands to coordinate with a variety of transition metals. nih.goviosrjournals.org

The coordination mode is a critical factor in determining the stability and selectivity of the resulting metal complexes. For many 3-thio-1,2,4-triazole derivatives, chelation occurs through the exocyclic sulfur atom and a nitrogen atom from the triazole ring, typically N4. This bidentate N,S-coordination is a common feature. nih.gov

The selectivity of these ligands for specific metal ions is influenced by several factors, including the nature of the substituents on the triazole ring, the pH of the medium, and the nature of the metal ion itself (e.g., its hardness/softness according to the HSAB theory). For example, the sulfur donor atom generally shows a preference for softer metal ions like Cu(II), Cd(II), and Hg(II). iosrjournals.org

In the absence of specific data for 1H-1,2,4-triazole, 3-(ethenylthio)-, it can be hypothesized that the ethenylthio group (-S-CH=CH2) would play a significant role in its coordination behavior. The sulfur atom would be a primary coordination site, and the vinyl group could potentially influence the electronic properties and steric hindrance of the ligand, thereby affecting its selectivity for different metal ions.

Advanced Materials Science Applications of 1,2,4 Triazole, 3 Ethenylthio Derivatives

Applications in Organic Electronic Devices

The intrinsic electronic properties of the 1,2,4-triazole (B32235) ring make its derivatives promising candidates for use in organic electronic devices. The electron-withdrawing nature of the triazole ring suggests its utility in charge-transporting layers. fraunhofer.de

Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The development of efficient and stable materials is crucial for organic light-emitting diodes (OLEDs) and their polymeric counterparts (PLEDs). The 1,2,4-triazole moiety is recognized for its potential in creating electron-transporting and hole-blocking materials, which are essential for optimizing device performance and efficiency. fraunhofer.de Polymers with main-chain 1,2,4-triazole units are considered potential candidates for electron-transporting materials. fraunhofer.de

Research into luminescent polymers has shown that alternating copolymers containing 1,2,4-triazole and thiophene (B33073) units can exhibit blue photoluminescence. elsevierpure.com These copolymers, prepared through palladium-catalyzed polycondensation, are soluble in organic solvents and possess number-average molecular weights in the range of 6,200–23,700 Da. elsevierpure.com The incorporation of both the triazole's electron-transporting character and the thiophene's emissive properties is a key strategy in designing materials for PLEDs. elsevierpure.comnih.gov

While specific device data for polymers derived from 1H-1,2,4-Triazole, 3-(ethenylthio)- is not extensively documented, its structure is noteworthy. The presence of the electron-deficient triazole ring, combined with a sulfur-linked vinyl group, suggests that its polymers could possess favorable electronic properties for use in OLEDs, potentially as host materials or as components in charge-transporting layers.

Organic Photovoltaic Cells

In the field of organic photovoltaics (OPVs), the design of polymer structures is critical for achieving high power conversion efficiencies (PCE). nih.gov Conjugated polymers form the basis of the active layer in many OPV devices, where they function as the electron donor. nih.gov The 1,2,4-triazole scaffold, due to its electronic properties, has been integrated into copolymers for photovoltaic applications.

Although research has more heavily focused on the 1,2,3-triazole isomer for OPVs, the principles of material design are transferable. For instance, creating copolymers that blend electron-donating and electron-accepting units along the polymer backbone is a common strategy to tune the material's bandgap and energy levels. The vinylthio group on 1H-1,2,4-Triazole, 3-(ethenylthio)- provides a means to incorporate the electron-accepting triazole ring into a polymer backbone, which could then be copolymerized with various electron-donating monomers to create materials tailored for OPV applications.

Development of Polymeric Materials for Advanced Applications

The polymerization of vinyl-substituted triazoles is a versatile method for creating functional polymers with high thermal stability and tailored properties. The ethenylthio group of 1H-1,2,4-Triazole, 3-(ethenylthio)- offers a reactive site for radical polymerization, analogous to the more extensively studied 1-vinyl-1,2,4-triazole (B1205247). researchgate.net

Proton-Conducting Membranes

A significant application of 1,2,4-triazole-based polymers is in the development of proton-conducting membranes for polymer electrolyte membrane fuel cells (PEMFCs), particularly for operation at temperatures above 100°C under anhydrous (water-free) conditions. The 1,2,4-triazole ring can facilitate proton transport through an intermolecular hopping mechanism (structural diffusion), similar to imidazole. elsevierpure.compsu.edu

Polymers and copolymers of 1-vinyl-1,2,4-triazole have been shown to be excellent candidates for these membranes. psu.edu They exhibit high thermal stability (up to 300–330°C), good mechanical strength, and high anhydrous proton conductivity, reaching up to 10⁻³–10⁻¹ S/cm at temperatures above 100°C. psu.edu The incorporation of the triazole moiety into a polymer backbone prevents the leaching that can occur with small-molecule proton carriers. elsevierpure.com

Below is a table summarizing the performance of various proton-conducting membranes based on 1-vinyl-1,2,4-triazole copolymers.

Copolymer SystemMax. Proton Conductivity (S/cm)Temperature (°C)ConditionsThermal Stability (°C)Reference
1-vinyl-1,2,4-triazole with 2-acrylamido-2-methyl-1-propanesulfonic acid2 × 10⁻³130Anhydrous~250 psu.edu
1-vinyl-1,2,4-triazole with triflic acid6.0 × 10⁻³150Anhydrous330-390 psu.edu
General 1-vinyl-1,2,4-triazole (co)polymers10⁻² - 10⁻¹120-150Anhydrous- psu.edu

High-Performance and Functional Copolymers

The radical polymerization of vinyl-1,2,4-triazole monomers allows for the synthesis of a wide array of functional copolymers. The reactivity of the vinyl group enables copolymerization with various other monomers, allowing for the fine-tuning of material properties such as solubility, thermal stability, and hydrophilicity. researchgate.netrsc.org For example, the copolymerization of 1-vinyl-3-amino-1,2,4-triazole has been studied, showing that the amino group enhances the hydrophilicity of the resulting polymer. researchgate.net

Copolymers of 1-vinyl-1,2,4-triazole have been synthesized with monomers like vinylsulfonic acid sodium salt and N,O-bis(trimethylsilyl)prop-2-enecarboximidate, yielding new thermally stable and functional materials. rsc.org These studies demonstrate the utility of the vinyl-triazole platform for creating advanced polymers. The monomer 1H-1,2,4-Triazole, 3-(ethenylthio)- represents a valuable, though less explored, building block for similar copolymerization strategies, with the thioether linkage potentially introducing different electronic and physical properties compared to its N-vinyl counterparts.

The table below provides examples of copolymers derived from 1-vinyl-1,2,4-triazole and their characteristics.

CopolymerMonomersKey PropertiesReference
Poly(VT-co-BTMSI)1-vinyl-1,2,4-triazole & N,O-bis(trimethylsilyl)prop-2-enecarboximidateHeat-resistant, forms hydrophilic functionalized copolymers upon hydrolysis. rsc.org
Poly(VTri-co-AMPS)1-vinyl-1,2,4-triazole & 2-acrylamido-2-methyl-1-propanesulfonic acidHigh thermal stability (~250°C), electrochemical stability >3 V, proton conductive. psu.edu
Poly(1-vinyl-3-amino-1,2,4-triazole)1-vinyl-3-amino-1,2,4-triazole (homopolymer)Enhanced hydrophilic properties compared to unsubstituted polyvinyltriazole. researchgate.net

Emerging Material Properties and Applications

The versatility of the 1,2,4-triazole ring, combined with the reactivity of vinyl or vinylthio groups, opens avenues for numerous emerging applications. The ability to functionalize the triazole ring and to create copolymers from its derivatives allows for the design of materials with a wide spectrum of properties. researchgate.netpsu.edu

The inherent polarity and hydrogen bonding capability of the triazole nucleus can be exploited to create smart and stimuli-responsive materials. researchgate.net Furthermore, the established use of 1,2,4-triazole derivatives as ligands for metal ions suggests potential applications in creating catalytic materials or sensors. nih.gov The diverse biological activities of 1,2,4-triazoles, including antifungal and anticancer properties, highlight the vast chemical space available for designing functional molecules, a principle that extends to materials science for creating materials with antimicrobial surfaces or other bioactive properties. researchgate.netmdpi.comzsmu.edu.ua

Polymers containing 1,2,4-triazole units in their main chain are also being investigated as n-type semiconductors, which are crucial for the development of various electronic devices, including n-channel field-effect transistors. fraunhofer.de The monomer 1H-1,2,4-Triazole, 3-(ethenylthio)- remains a promising but underutilized component in the toolkit of polymer chemists for exploring these and other future applications.

Liquid Crystalline Behavior Studies

The investigation into the liquid crystalline properties of molecules containing the 1,2,4-triazole core has revealed a rich and diverse range of mesomorphic behaviors. While direct studies on 1H-1,2,4-Triazole, 3-(ethenylthio)- are not extensively documented in publicly available research, the broader family of 1,2,4-triazole derivatives serves as a significant indicator of the potential for this compound to form a basis for novel liquid crystalline materials. The incorporation of heterocyclic rings like 1,2,4-triazole into the core of mesogenic molecules can induce significant changes in their physical properties and mesophase behavior due to the introduction of heteroatoms, which are more polarizable than carbon, and the resulting alterations in molecular shape and dipole moments. cnrs.fr

In one study, a C3-symmetric star-shaped discotic mesogen with an electron-deficient tris(triazole) core functionalized with peripheral trialkoxyphenyl units was synthesized and found to exhibit an enantiotropic columnar hexagonal (Colh) phase over a broad temperature range. rsc.org This highlights the potential for triazole derivatives to self-assemble into highly ordered structures suitable for applications in organic electronics.

The synthesis of new liquid crystalline compounds derived from 1,2,3-triazole has been achieved through methods like the Wittig reaction and "Click Chemistry". cnrs.fr These studies have consistently shown that the mesomorphic behavior is closely related to factors such as the nature of the substituents on the nitrogen atom of the triazole ring, the length of the mesogenic core, and the stereochemistry (E/Z isomerism) of any double bonds present in the molecule. cnrs.frtandfonline.com

The following table summarizes the types of liquid crystalline phases observed in various triazole derivatives, providing a framework for predicting the potential behavior of 1H-1,2,4-Triazole, 3-(ethenylthio)- derivatives.

Triazole Derivative Type Observed Liquid Crystalline Phases Key Influencing Factors
Calamitic 1,2,3-Triazole DerivativesSmectic C (SmC) tandfonline.comNature of N1 substituent, length of mesogenic core, E/Z isomerism of double bonds cnrs.frtandfonline.com
Discotic tris(triazole)-based MesogensColumnar Hexagonal (Colh) rsc.orgC3-symmetric core, peripheral trialkoxyphenyl units rsc.org
1,4-Disubstituted cnrs.frtandfonline.comresearchgate.net-TriazolesSmectic A (SmA) cnrs.frEster connector group within the triazole heterocycle cnrs.fr

Optical Waveguide Research

The unique self-assembly properties of certain 1,2,4-triazole derivatives have led to their investigation in the field of optical waveguides. While specific research on 1H-1,2,4-Triazole, 3-(ethenylthio)- for this application is not prominent, studies on structurally related compounds demonstrate the principle and potential.

Research has shown that ribbon-like supramolecular structures formed through the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides. rsc.org These structures have the remarkable ability to propagate photoluminescence, a key characteristic for waveguide applications. This phenomenon arises from the specific molecular packing and intermolecular interactions that facilitate the confinement and transmission of light along the length of the supramolecular assembly.

The formation of these organized aggregates is a spontaneous process driven by non-covalent interactions, leading to the creation of well-defined, one-dimensional structures. The efficiency of light propagation within these triazole-based waveguides is a subject of ongoing research and is likely dependent on the specific aryl substituents and the resulting crystalline packing.

The potential for developing optical waveguides from 1,2,4-triazole derivatives opens up possibilities for their use in miniaturized photonic devices and sensors. The ability to create these structures through self-assembly offers a bottom-up approach to fabrication, which can be more cost-effective and allow for greater control over the final device architecture compared to traditional top-down methods.

Structure Property Relationships and Chemical Reactivity of 1h 1,2,4 Triazole, 3 Ethenylthio Derivatives

Influence of Ethenylthio Moiety on Electronic Structure and Chemical Reactivity

The ethenylthio substituent, also known as the vinylthio group, exerts a profound influence on the electronic distribution and subsequent reactivity of the 1H-1,2,4-triazole core. The sulfur atom, being less electronegative than nitrogen, can act as a π-electron donor to the triazole ring through resonance, while the vinyl group introduces an additional site of unsaturation.

The parent 1H-1,2,4-triazole is an aromatic heterocycle with two carbon and three nitrogen atoms. chemicalbook.com The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. chemicalbook.com Conversely, electrophilic substitution typically occurs at the nitrogen atoms due to their higher electron density. chemicalbook.com

The introduction of the ethenylthio group at the 3-position can modulate this inherent reactivity. The sulfur atom can donate electron density to the triazole ring, potentially increasing the electron density at the ring carbons and influencing the regioselectivity of electrophilic and nucleophilic attacks. The vinyl group, being an electron-withdrawing group, can also impact the electronic properties of the triazole system. This substituent provides a site for various chemical transformations, including addition reactions and polymerization.

Studies on related vinyl-1,2,4-triazole derivatives have highlighted the importance of this functional group in mediating biological activity, particularly as antifungal agents that inhibit the 14-alpha-demethylase enzyme (CYP51). nih.gov The synthesis of such compounds often involves classical organic synthesis methods. nih.gov The reactivity of the ethenylthio group is also exemplified in reactions of 1,2,4-triazole-3(5)-thiols with various electrophiles, leading to S-substituted derivatives. mdpi.comresearchgate.net

Impact of Substitution Patterns on Electrochemical Behavior

The electrochemical properties of 1H-1,2,4-triazole, 3-(ethenylthio)- derivatives are expected to be sensitive to the nature and position of substituents on both the triazole ring and the ethenylthio moiety. The electrochemical behavior of the parent 1,2,4-triazole (B32235) has been investigated, revealing a single reduction wave attributed to the reduction of the N=N moiety, with no oxidation peak observed in the reverse scan. researchgate.netscispace.com This electro-reduction process is generally diffusion-controlled. researchgate.netscispace.com

Substituents can significantly alter the electrochemical response. For instance, in a study of 3-arylazo-1,2,4-triazole derivatives, substituents affected the reduction potentials without changing the fundamental reduction pattern. researchgate.net The half-wave potential was observed to shift to more negative values with increasing pH, indicating the involvement of protons in the reduction process. researchgate.net

In the context of 3-(ethenylthio)-1,2,4-triazoles, electron-donating or electron-withdrawing groups attached to the triazole ring or the vinyl group would be expected to modify the ease of oxidation and reduction. For example, electron-withdrawing groups would likely make the molecule more susceptible to reduction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, electron-donating groups would facilitate oxidation by raising the energy of the Highest Occupied Molecular Orbital (HOMO).

A theoretical study on heteroleptic iridium(III) complexes with substituted 1,2,4-triazole moieties demonstrated that substituents significantly impact electronic structures and emission properties. nih.gov For example, substitution with -PhOCH3 resulted in higher emission energy, while a -F5Ph substituent led to higher radiative rate constants. nih.gov While this study is on metal complexes, it underscores the principle that substituents on the triazole ring can fine-tune its electronic and, by extension, its electrochemical properties.

The table below summarizes the expected impact of different substituent types on the electrochemical behavior of 1H-1,2,4-Triazole, 3-(ethenylthio)- derivatives, based on general principles of physical organic chemistry.

Substituent Type on Triazole RingExpected Effect on Oxidation PotentialExpected Effect on Reduction Potential
Electron-Donating (e.g., -CH₃, -OCH₃)Decrease (Easier to Oxidize)Increase (Harder to Reduce)
Electron-Withdrawing (e.g., -NO₂, -CN)Increase (Harder to Oxidize)Decrease (Easier to Reduce)

Intermolecular Interactions and Aggregation Phenomena

The crystal packing and aggregation behavior of 1H-1,2,4-triazole, 3-(ethenylthio)- derivatives are governed by a variety of intermolecular forces. The triazole ring itself can participate in hydrogen bonding through its N-H and nitrogen lone pairs, as well as π-π stacking interactions. The sulfur atom of the ethenylthio group introduces the possibility of chalcogen bonding and other sulfur-involved interactions.

Studies on the crystal structures of 3,4-diamino-1,2,4-triazole and its 5-methyl derivative have revealed a complex network of intermolecular interactions, including N-H···N hydrogen bonds and weak X-H···π interactions. nih.govrsc.org The polymorphism observed in 3,4-diamino-1,2,4-triazole is attributed to the formation of different weak hydrogen bonds while stronger H-bonds and stacking interactions remain similar. rsc.org

In derivatives of nih.govelectrochemsci.orgrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazole, the nature of substituents has been shown to significantly influence the intermolecular contacts. nih.gov For instance, the presence of an adamantane (B196018) group increased H···H contacts, while a phenyl ring led to a decrease. nih.gov The crystal structures were stabilized by a variety of weak interactions, including C–H···N, C–H···π, C–H···Cl hydrogen bonds, and C–S···π chalcogen bonds. nih.gov

The ethenylthio group in 1H-1,2,4-triazole, 3-(ethenylthio)- can participate in C-H···S interactions. The vinyl group can also engage in π-π stacking with other aromatic rings or vinyl groups. The combination of these interactions will dictate the supramolecular assembly and can lead to the formation of specific aggregates in the solid state and in solution.

The table below outlines the potential intermolecular interactions that can occur in derivatives of 1H-1,2,4-Triazole, 3-(ethenylthio)-.

Interacting MoietiesType of Interaction
Triazole N-H and Triazole NHydrogen Bonding
Triazole Ring and Triazole Ringπ-π Stacking
C-H and Triazole π-systemC-H···π Interaction
Sulfur Atom and Electrophilic RegionChalcogen Bonding
C-H and Sulfur AtomC-H···S Interaction
Vinyl Group and Vinyl Group/Aromatic Ringπ-π Stacking

Q & A

Q. What are the common synthetic routes for 3-(ethenylthio)-1H-1,2,4-triazole derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 1,2,4-triazole thiols can react with ethenyl-containing electrophiles (e.g., vinyl halides) under basic conditions. A generalized method includes refluxing 4-amino-1,2,4-triazole derivatives with substituted aldehydes in ethanol and glacial acetic acid, followed by solvent evaporation and purification . Thiol-alkene "click" chemistry is also employed, where triazole thiols react with alkenes in the presence of radical initiators. Characterization of intermediates via IR and NMR ensures correct functional group incorporation .

Q. How are spectroscopic techniques employed to confirm the structure of 3-(ethenylthio)-1H-1,2,4-triazole derivatives?

  • IR spectroscopy identifies key functional groups (e.g., S-H stretch at ~2500 cm⁻¹ for thiols, C=S at ~1200 cm⁻¹).
  • ¹H NMR confirms the ethenylthio group via characteristic doublets for CH₂=CH–S protons (δ ~5.5–6.5 ppm) and coupling constants (J = 10–17 Hz).
  • ¹³C NMR detects the triazole ring carbons (δ ~150–160 ppm) and ethenyl carbons (δ ~120–130 ppm).
    Elemental analysis (C, H, N, S) validates stoichiometry, with deviations ≤0.4% indicating purity .

Q. What in vitro methods are used to assess the antimicrobial activity of 3-(ethenylthio)-1H-1,2,4-triazole compounds?

  • Agar diffusion assays determine zone-of-inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Broth microdilution quantifies minimum inhibitory concentrations (MICs), often in the range of 8–64 µg/mL for active derivatives.
  • Time-kill kinetics evaluate bactericidal/fungicidal efficacy over 24 hours. Positive controls (e.g., ciprofloxacin) and solvent controls are critical for validation .

Advanced Research Questions

Q. How does the introduction of ethenylthio substituents influence the pharmacological and toxicological profiles of 1,2,4-triazole derivatives?

The ethenylthio group enhances lipophilicity, improving membrane permeability and bioavailability. However, it may increase hepatotoxicity due to metabolic oxidation to sulfoxides. Structure-activity relationship (SAR) studies show that electron-withdrawing groups on the triazole ring reduce toxicity while maintaining antimicrobial activity (e.g., MICs ≤16 µg/mL for nitro-substituted derivatives). Computational models (e.g., molecular docking) suggest that the ethenylthio moiety interacts with bacterial DNA gyrase via hydrophobic pockets .

Q. What computational strategies are applied to predict the electronic and optical properties of 3-(ethenylthio)-1H-1,2,4-triazole derivatives?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~4.5–5.0 eV), correlating with redox stability.
  • Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra, showing λmax at ~270–300 nm due to π→π* transitions in the triazole-alkene system.
  • Molecular Electrostatic Potential (MEP) maps predict nucleophilic/electrophilic sites for reactivity studies .

Q. How can thermodynamic data inform the stability and reactivity of 3-(ethenylthio)-1H-1,2,4-triazole under various conditions?

Thermochemical data from NIST (e.g., Δfsolid = 108.7–113.1 kJ/mol) indicate moderate thermal stability. Decomposition occurs above 200°C, releasing HCN and SO2. Reaction thermochemistry guides solvent selection: exothermic reactions (ΔrH ~ -50 kJ/mol) in polar aprotic solvents (e.g., DMF) favor high yields (>80%) .

Thermodynamic PropertyValue (NIST Data)MethodReference
Δfsolid108.7 ± 0.4 kJ/molCcbJimenez et al., 1989
Δfsolid113.1 ± 1.4 kJ/molCcbFaour & Akasheh, 1985

Q. How are multi-step syntheses designed using 3-(ethenylthio)-1H-1,2,4-triazole as a precursor?

  • Step 1: React with H3PO4 and PCl3 in chlorobenzene (100–110°C) to form phosphonic acid derivatives.
  • Step 2: Couple with aryl amines via EDC/HOBt-mediated amidation for bioactive conjugates.
  • Step 3: Purify via silica gel chromatography (hexane/EtOAc, 3:1) and validate by LC-MS .

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